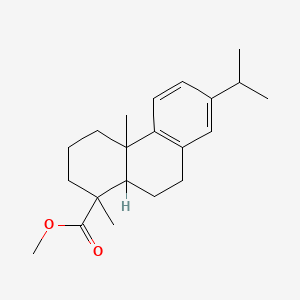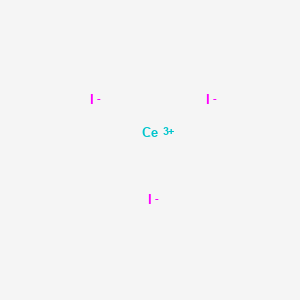
Cerium(3+) triiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerium(3+) triiodide, also known as cerium(III) iodide, is a chemical compound composed of cerium cations and iodide anions. It has the chemical formula CeI₃ and appears as a yellow solid. This compound is part of the lanthanide series and is known for its unique properties and applications in various fields .
準備方法
Synthetic Routes and Reaction Conditions: Cerium(3+) triiodide can be synthesized through the direct reaction of cerium metal with iodine. The reaction is typically carried out by heating the reactants: [ 2 \text{Ce} + 3 \text{I}_2 \rightarrow 2 \text{CeI}_3 ]
Another method involves the reaction of cerium with mercury(II) iodide at high temperatures: [ 2 \text{Ce} + 3 \text{HgI}_2 \rightarrow 2 \text{CeI}_3 + 3 \text{Hg} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are conducted in controlled environments to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where cerium is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, where cerium is reduced to a lower oxidation state.
Substitution: this compound can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used.
Reducing Agents: Hydrogen gas, metals like zinc, and other reducing agents are commonly used.
Solvents: Reactions are often carried out in solvents like water, acetone, or other organic solvents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield cerium(IV) compounds, while reduction may produce cerium(II) compounds .
科学的研究の応用
Cerium(3+) triiodide has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of organocerium compounds.
Biology: Research into its potential biological activities and interactions is ongoing.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: this compound is used in the production of advanced materials and catalysts
作用機序
The mechanism of action of cerium(3+) triiodide involves its ability to participate in redox reactions. Cerium can switch between different oxidation states, which allows it to act as a catalyst in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
- Cerium(3+) chloride (CeCl₃)
- Cerium(3+) bromide (CeBr₃)
- Lanthanum(3+) iodide (LaI₃)
Comparison: Cerium(3+) triiodide is unique due to its specific reactivity and applications. Compared to cerium(3+) chloride and cerium(3+) bromide, this compound has different solubility and reactivity profiles. Lanthanum(3+) iodide, while similar in structure, has different electronic properties due to the different lanthanide element .
特性
分子式 |
CeI3 |
|---|---|
分子量 |
520.829 g/mol |
IUPAC名 |
cerium(3+);triiodide |
InChI |
InChI=1S/Ce.3HI/h;3*1H/q+3;;;/p-3 |
InChIキー |
ZEDZJUDTPVFRNB-UHFFFAOYSA-K |
正規SMILES |
[I-].[I-].[I-].[Ce+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


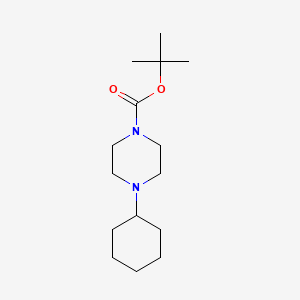
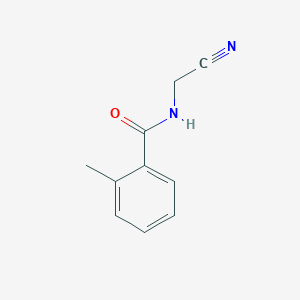
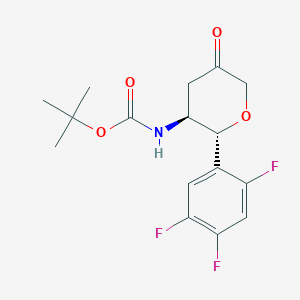
![Methyl 2-[(cyanomethyl)sulfamoyl]benzoate](/img/structure/B8800356.png)
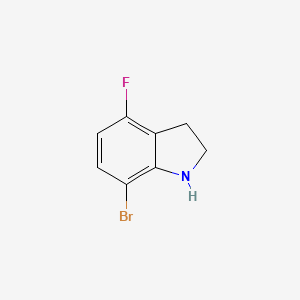
![Benzo[b]thiophene-5-methanamine, N-methyl-](/img/structure/B8800381.png)
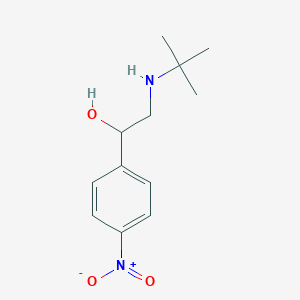
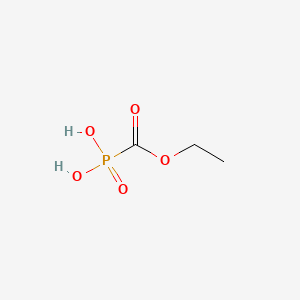
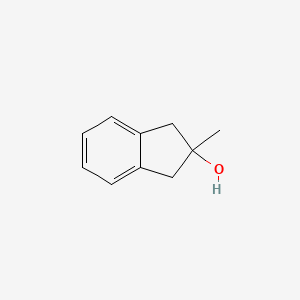
![2-Propylthiazolo[4,5-c]quinolin-4-amine hydrochloride](/img/structure/B8800400.png)
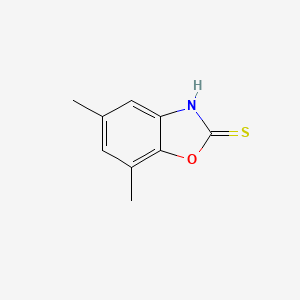
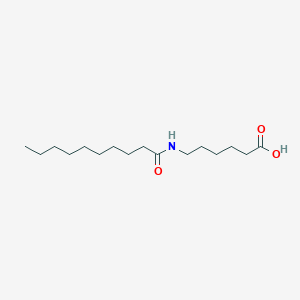
![5,7-Dimethoxy-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8800424.png)
